molecular formula C14H11BrO2 B14105014 [1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester CAS No. 17103-26-3

[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester

Cat. No.: B14105014
CAS No.: 17103-26-3
M. Wt: 291.14 g/mol
InChI Key: YEAGZMZAILTJSB-UHFFFAOYSA-N
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Description

Properties

CAS No.

17103-26-3

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)benzoate

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3

InChI Key

YEAGZMZAILTJSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor, which allows for better control over reaction conditions and can lead to higher yields and purity of the product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Depending on the nucleophile, products can include [1,1’-Biphenyl]-2-carboxylic acid, 4’-hydroxy-, methyl ester, or [1,1’-Biphenyl]-2-carboxylic acid, 4’-amino-, methyl ester.

    Oxidation: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-.

    Reduction: [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methanol.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a useful building block for Suzuki coupling reactions to form biaryl compounds.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to create derivatives with potential biological activity. These derivatives can be screened for pharmacological properties such as anti-inflammatory or anticancer activity.

Industry:

    Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its rigid biphenyl core and functional groups that can participate in further chemical modifications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-bromo-, methyl ester depends on the specific application and the chemical reactions it undergoes. In organic synthesis, its bromine atom can act as a leaving group in substitution reactions, allowing for the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4'-Position

The 4'-position on the biphenyl system is critical for biological activity and synthetic utility. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Br C₁₄H₁₁BrO₂ 291.14 Telmisartan intermediate; bromine enables cross-coupling
[1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester CH₃ C₁₅H₁₄O₂ 226.27 Lower reactivity; used in ligand synthesis
[1,1'-Biphenyl]-2-carboxylic acid, 4'-(bromomethyl)-, methyl ester CH₂Br C₁₅H₁₃BrO₂ 305.17 Alkylating agent; impurity in Telmisartan production
[1,1'-Biphenyl]-2-carboxylic acid, 4'-(aminomethyl)-, methyl ester CH₂NH₂ C₁₅H₁₅NO₂ 241.29 Precursor for amide/urea derivatives
[1,1'-Biphenyl]-2-carboxylic acid, 4'-(1-methylethyl)-, methyl ester C(CH₃)₂ C₁₇H₁₈O₂ 254.32 Steric hindrance reduces reactivity

Key Observations :

  • Bromine vs. Methyl : The bromine substituent (target compound) increases molecular weight by ~65 g/mol compared to the methyl analog. Bromine’s electronegativity enhances electrophilic reactivity for cross-coupling, whereas the methyl group is inert .
  • Bromomethyl Derivative : The 4'-(bromomethyl) variant serves as an alkylating agent but is also a critical impurity in Telmisartan synthesis ().

Functional Group Variations on the Biphenyl Core

Table 2: Functional Group Modifications
Compound Name Functional Group Key Properties References
This compound COOCH₃ Methyl ester stabilizes carboxylic acid; hydrolyzes to active drug forms
[1,1'-Biphenyl]-4-carboxylic acid, 2-(acetylamino)-, methyl ester NHCOCH₃ Acetamido group enhances hydrogen bonding; used in drug design
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 4,4'-dinitro-, dimethyl ester NO₂ Electron-withdrawing nitro groups reduce stability; explosive hazards

Key Observations :

  • Methyl Ester vs. Free Acid : The methyl ester in the target compound improves lipophilicity and synthetic handling compared to the free acid form (e.g., Telmisartan’s carboxylic acid is bioactive but requires ester protection during synthesis) .
  • Nitro Substituents : Nitro groups (e.g., in 4,4'-dinitro derivatives) introduce instability and are avoided in drug candidates due to toxicity risks .

Biological Activity

[1,1'-Biphenyl]-2-carboxylic acid, 4'-bromo-, methyl ester (commonly referred to as 4-bromomethyl-[1,1'-biphenyl]-2-carboxylic acid methyl ester) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and cytotoxic effects, supported by relevant case studies and research findings.

  • IUPAC Name : Methyl 4-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
  • CAS Number : 152620-34-3
  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.17 g/mol

Antibacterial Activity

Recent studies have explored the antibacterial properties of various biphenyl derivatives. While specific data on the compound is limited, related compounds have demonstrated significant antibacterial activity. For instance, certain derivatives of carboxylic acids exhibit promising results against common bacterial strains like Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli50 µg/mL
4-Bromomethyl-[1,1'-biphenyl]-2-carboxylic acid methyl esterTBDTBD

The specific MIC for this compound has yet to be established but is anticipated to follow a similar trend based on structural similarities with other active compounds.

Cytotoxic Activity

Cytotoxicity studies are crucial for assessing the safety and therapeutic potential of chemical compounds. Preliminary investigations into biphenyl derivatives suggest that certain structural modifications can enhance or diminish cytotoxic effects on cancer cell lines. For example, compounds with bulky side chains have shown reduced cytotoxicity compared to their simpler counterparts .

In a study involving related biphenyl compounds:

  • Cell Line : HCC1569 (breast cancer)
  • Concentration Range : 0.0156 mg/mL to 2 mg/mL
  • Results : Significant cytotoxicity was observed at higher concentrations, with a dose-dependent decrease in cell viability.

Case Studies and Research Findings

  • Calcium Channel Blockers : Some biphenyl derivatives have been studied for their ability to act as calcium channel blockers, which could indicate potential cardiovascular applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the bromine position can significantly affect biological activity. For instance, replacing bromine with other halogens or functional groups may enhance antibacterial efficacy .
  • Patented Applications : The synthesis and application of various biphenyl derivatives have been patented, indicating ongoing industrial interest in their biological applications .

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